3,5-Dimethyl-2-(4-methylphenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC11476226
Molecular Formula: C24H26N6
Molecular Weight: 398.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H26N6 |
|---|---|
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | 3,5-dimethyl-2-(4-methylphenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C24H26N6/c1-17-7-9-20(10-8-17)23-19(3)24-26-18(2)16-22(30(24)27-23)29-14-12-28(13-15-29)21-6-4-5-11-25-21/h4-11,16H,12-15H2,1-3H3 |
| Standard InChI Key | QBHILHPWIDEEON-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCN(CC4)C5=CC=CC=N5 |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCN(CC4)C5=CC=CC=N5 |
Introduction
Chemical Architecture and Physicochemical Properties
Structural Elucidation
The compound’s structure comprises three distinct regions:
-
Pyrazolo[1,5-a]pyrimidine core: A fused bicyclic system with nitrogen atoms at positions 1, 4, and 7 of the pyrimidine ring.
-
Substituents at positions 3 and 5: Methyl groups enhancing hydrophobicity and steric bulk.
-
Position 2: A 4-methylphenyl group contributing aromatic π-stacking capabilities.
-
Position 7: A 4-pyridin-2-ylpiperazinyl group introducing hydrogen-bonding potential and conformational flexibility .
The piperazine bridge links the pyridine ring to the core, enabling interactions with biomolecular targets through its basic nitrogen atoms.
Physicochemical Profile
Table 1 summarizes key properties estimated through computational modeling and structural analogs :
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₈N₇ |
| Molecular Weight | 414.54 g/mol (estimated) |
| logP (Partition Coefficient) | 4.2 ± 0.3 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 68.9 Ų |
| Solubility (Water) | <0.1 mg/mL (poorly soluble) |
The moderate logP reflects a balance between the hydrophobic methyl/aryl groups and the polar piperazine-pyridine moiety. Poor aqueous solubility may necessitate formulation enhancements for drug development.
Synthetic Strategies and Functionalization
Core Construction via Cyclocondensation
The pyrazolo[1,5-a]pyrimidine core is typically synthesized through cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic reagents. For this compound, 5-amino-3-methylpyrazole reacts with a β-ketonitrile derivative under acidic conditions to form the bicyclic framework . Key steps include:
-
Activation of the β-ketonitrile using phosphoryl chloride (POCl₃) to enhance electrophilicity.
-
Cyclization at 80–100°C, yielding a 7-chloro intermediate for subsequent functionalization .
Post-Functionalization Challenges
The electron-deficient pyrimidine ring complicates late-stage modifications. Protecting group strategies (e.g., Boc for piperazine nitrogens) may be necessary for further derivatization.
Biological Activity and Mechanistic Insights
Neurological Applications
Piperazine-containing derivatives modulate G-protein-coupled receptors (GPCRs) in the central nervous system. The compound’s pyridine moiety could target serotonin (5-HT₆) or dopamine (D₂) receptors, though experimental validation is required .
Enzymatic Inhibition
The planar core may intercalate into DNA or inhibit topoisomerases, as seen with Dorsomorphin analogs . Table 2 compares hypothesized targets:
| Target | Hypothesized Mechanism |
|---|---|
| CDK2 | ATP-binding site competition |
| 5-HT₆ Receptor | Allosteric modulation |
| Topoisomerase IIα | DNA cleavage complex stabilization |
Comparative Analysis with Structural Analogs
D503-0379: A Benzylpiperazinyl Analog
The structurally related compound 7-(4-benzylpiperazin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine (D503-0379) shares the core and methyl substituents but differs in the piperazine group . Key contrasts include:
| Feature | Target Compound | D503-0379 |
|---|---|---|
| 7-Substituent | Pyridin-2-ylpiperazinyl | Benzylpiperazinyl |
| Molecular Weight | 414.54 g/mol | 411.55 g/mol |
| logP | 4.2 | 5.07 |
| Solubility | Higher polarity | Lower polarity |
The pyridine group reduces logP by ~0.8 units, potentially improving bioavailability.
Antitumor Agents with Simplified Cores
Compounds lacking the piperazine side chain (e.g., 3,5-dimethyl-2-aryl derivatives) show reduced potency, underscoring the importance of the 7-substituent for target engagement .
Future Directions and Challenges
Structure-Activity Relationship (SAR) Studies
Systematic modifications to the pyridine ring (e.g., fluorination at position 5) could optimize binding affinity and metabolic stability.
Formulation Strategies
Nanoparticle encapsulation or prodrug approaches may address solubility limitations for in vivo applications.
Target Validation
High-throughput screening against kinase panels and GPCR libraries is critical to identify primary targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume